5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one
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Overview
Description
5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one: is a synthetic organic compound with the molecular formula C12H15FN2O . This compound features a pyrrolidin-2-one core structure, which is a five-membered lactam ring, substituted with a 3-fluorobenzyl group and an aminomethyl group. The presence of the fluorine atom in the benzyl group adds unique chemical properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one typically involves the following steps:
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Formation of the Pyrrolidin-2-one Core: : The pyrrolidin-2-one core can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
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Introduction of the 3-Fluorobenzyl Group: : The 3-fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A parent compound with a similar core structure but lacking the 3-fluorobenzyl and aminomethyl groups.
Pyrrolidine-2,5-dione: Another related compound with an additional carbonyl group at the 5-position.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Uniqueness
5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
Overview
5-(((3-Fluorobenzyl)amino)methyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidinone ring with a 3-fluorobenzyl amino group attached. Its molecular formula is C12H14FN2O, and it has a molecular weight of 222.25 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding affinity and specificity are influenced by the structural configuration, particularly the positioning of the 3-fluorobenzyl group. This interaction can lead to modulation of cellular pathways, affecting processes such as enzyme inhibition and receptor activation.
Enzyme Inhibition
Research indicates that compounds similar to this compound have been investigated for their potential as enzyme inhibitors. For instance, studies have shown that derivatives of pyrrolidinone can effectively inhibit certain enzymes involved in disease pathways, such as botulinum neurotoxin (BoNT/A) light chain . The compound's ability to form stable complexes with metal ions may enhance its inhibitory potency.
Anticancer Activity
Recent studies have focused on the anticancer properties of pyrrolidinone derivatives. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including U-937 and SK-MEL-1 cells. IC50 values for these compounds ranged from 5.7 to 12.2 μM, indicating potent activity against cancer cells while exhibiting minimal cytotoxicity towards normal cells .
Data Tables
Biological Activity | IC50 Value (μM) | Cell Line | Reference |
---|---|---|---|
Enzyme Inhibition | 150 | BoNT/A LC | |
Antiproliferative | 5.7 - 12.2 | U-937, SK-MEL-1 |
Case Studies
- Enzyme Inhibition Study : A series of derivatives based on the pyrrolidinone scaffold were synthesized and evaluated for their inhibitory activity against BoNT/A LC. The lead compound exhibited an IC50 value of 150 nM in enzyme assays, demonstrating significant potential for therapeutic applications in neurotoxin-related disorders .
- Anticancer Evaluation : A study evaluated the antiproliferative effects of various pyrrolidinone derivatives on human leukemia (U-937) and melanoma (SK-MEL-1) cell lines. The results indicated that specific substitutions on the pyrrolidinone ring enhanced activity, with some compounds showing selectivity against cancer cells while sparing normal lymphocytes .
Properties
Molecular Formula |
C12H15FN2O |
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Molecular Weight |
222.26 g/mol |
IUPAC Name |
5-[[(3-fluorophenyl)methylamino]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-1-2-9(6-10)7-14-8-11-4-5-12(16)15-11/h1-3,6,11,14H,4-5,7-8H2,(H,15,16) |
InChI Key |
DGXDJRBQDWZCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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